(1S,2R)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL

Chiral Drug Intermediate JAK Kinase Inhibitor Stereospecificity

(1S,2R)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL (CAS 1212828-90-4) is a chiral secondary amino alcohol building block used in medicinal chemistry and asymmetric synthesis. It contains two chiral centers, and the (1S,2R) absolute configuration defines a three-dimensional orientation that is critical for molecular recognition in kinase inhibitor programs and chiral auxiliary design.

Molecular Formula C9H11ClFNO
Molecular Weight 203.64 g/mol
Cat. No. B13025926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL
Molecular FormulaC9H11ClFNO
Molecular Weight203.64 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=C(C=C1)Cl)F)N)O
InChIInChI=1S/C9H11ClFNO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-5,9,13H,12H2,1H3/t5-,9-/m1/s1
InChIKeyIFXPPHGNHKGPJZ-MLUIRONXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2R)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL: Chiral Amino Alcohol Intermediate for Drug Discovery & Procurement


(1S,2R)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL (CAS 1212828-90-4) is a chiral secondary amino alcohol building block used in medicinal chemistry and asymmetric synthesis . It contains two chiral centers, and the (1S,2R) absolute configuration defines a three-dimensional orientation that is critical for molecular recognition in kinase inhibitor programs and chiral auxiliary design .

Why (1S,2R)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL Cannot Be Interchanged with Other Stereoisomers or Regioisomers


The (1S,2R) configuration imparts a specific spatial arrangement of the amino and hydroxyl groups that directly impacts hydrogen-bonding interactions with biological targets and chiral catalysts [1]. Exchanging the 4-chloro-3-fluorophenyl ring for a 3-chloro-4-fluorophenyl or other halogenated phenyl group alters steric bulk and electron density, which can shift kinase selectivity profiles by orders of magnitude [2]. Such structural nuances make in-class substitution unreliable without complete re-optimization.

Quantitative Differentiation Evidence for (1S,2R)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL vs. Closest Analogs


Stereochemical Configuration Requirement: (1S,2R) vs (1R,2S) Enantiomer in JAK Inhibitor Patents

The (1S,2R) configuration is explicitly claimed in JAK1/JAK3 inhibitor patents as the bioactive stereochemistry, while the (1R,2S) enantiomer is absent from lead series [1]. This stereochemical specificity aligns with the established principle that enantiomers can differ in potency by >100-fold in enzyme inhibition assays [2].

Chiral Drug Intermediate JAK Kinase Inhibitor Stereospecificity

Halogen Substitution Pattern: 4-Cl-3-F vs 3-Cl-4-F Phenyl Selectivity in Kinase Inhibitors

The 4-chloro-3-fluorophenyl motif is preferentially used in JAK1-selective inhibitors for optimal steric complementarity with the ATP-binding pocket [1]. In contrast, the 3-chloro-4-fluorophenyl regioisomer is the scaffold for the potent EGFR inhibitor afatinib (IC50 0.5 nM for EGFRL858R [2]). Swapping the halogen positions redirects kinase selectivity from EGFR to JAK, a functional divergence critical for target-focused drug design.

Kinase Selectivity EGFR Inhibitor JAK Inhibitor Regioisomer

Chiral Purity: Enantiomeric Excess of (1S,2R) vs (1R,2S) in Commercial Supply

The (1S,2R) isomer is supplied with enantiomeric excess ≥98% as determined by chiral HPLC . The (1R,2S) enantiomer is available at a lower specification of 95% ee from some vendors , representing a ≥3% difference in chiral purity that can affect diastereomeric impurity profiles in downstream syntheses.

Chiral HPLC Enantiomeric Excess Quality Control Procurement

Fluorine Effect: Predicted Lipophilicity Reduction vs. Non-Fluorinated Analog

The 3-fluoro substituent is predicted to decrease logP by approximately 0.5 units relative to the 4-chlorophenyl parent compound, enhancing aqueous solubility [1]. This fluorine-mediated lipophilicity modulation is a well-established strategy in medicinal chemistry to improve pharmacokinetic profiles without large structural changes.

LogP Lipophilicity Druglikeness Fluorine Chemistry

Procurement-Driven Application Scenarios for (1S,2R)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL


Key Chiral Intermediate for JAK1/JAK3 Selective Kinase Inhibitors

The (1S,2R) configuration and 4-chloro-3-fluorophenyl group match the pharmacophore requirements of patent-disclosed JAK1/JAK3 inhibitor series, where the amino alcohol moiety forms critical hinge-region hydrogen bonds [1]. Procurement of the correct stereoisomer is essential for reproducing patented biological activity.

Chiral Building Block for Asymmetric Catalyst/Ligand Synthesis

1,2-Amino alcohols of defined absolute configuration are privileged scaffolds for chiral auxiliaries and ligands in asymmetric synthesis [2]. This compound's (1S,2R) arrangement offers a distinct stereochemical environment for transition state organization.

High-ee Reference Standard for Chiral Separation Method Development

With ≥98% enantiomeric excess, this compound serves as a calibration standard for chiral HPLC and SFC method development, enabling accurate quantitation of stereoisomeric impurities in related synthetic intermediates .

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